molecular formula C₂₁H₂₄N₄O₂S B1145272 ortho-Mirabegron CAS No. 1684452-80-9

ortho-Mirabegron

Cat. No. B1145272
CAS RN: 1684452-80-9
M. Wt: 396.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirabegron is the first β-3 adrenergic receptor agonist approved by the Food and Drug Administration (FDA) in 2012 for the treatment of overactive bladder (OAB) . OAB is characterized by urgency, increased frequency of urination, and sometimes urge urinary incontinence. The core symptom is urgency, which significantly impacts quality of life and imposes a socioeconomic burden .


Molecular Structure Analysis

The molecular structure of Mirabegron consists of a β-3 adrenergic receptor agonist moiety. It selectively activates β-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity. The chemical name for Mirabegron is ®-2-(2-aminothiazol-4-yl)-4’-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide .

Mechanism of Action

Mirabegron primarily acts as a β-3 adrenergic receptor agonist . When administered, it selectively stimulates β-3 receptors in the bladder wall. This activation leads to relaxation of the detrusor muscle, increasing bladder capacity and reducing urgency. Unlike antimuscarinic drugs, Mirabegron does not affect salivary glands or cardiac function .

Safety and Hazards

  • Onset Time of AEs : Majority occur within 30 days, but AEs are still possible after 1 year of Mirabegron treatment .

Future Directions

Further safety studies on Mirabegron are warranted to enhance clinical professionals’ understanding of its real-world safety profile. Investigating long-term effects and rare adverse events will contribute valuable evidence for its continued use in clinical practice .

properties

CAS RN

1684452-80-9

Product Name

ortho-Mirabegron

Molecular Formula

C₂₁H₂₄N₄O₂S

Molecular Weight

396.51

synonyms

2-​Amino-​N-​[2-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.